molecular formula C10H17N3O3S2 B12198086 3-methyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

3-methyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

Cat. No.: B12198086
M. Wt: 291.4 g/mol
InChI Key: MATPCDAEWZAOTJ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 3-methyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, leading to the desired therapeutic or antimicrobial effects .

Comparison with Similar Compounds

Biological Activity

3-methyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a synthetic compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N4O2SC_{11}H_{16}N_4O_2S with a molecular weight of approximately 272.34 g/mol. The presence of the thiadiazole ring contributes to its bioactivity, as this structural motif is associated with various pharmacological effects.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : A study highlighted that derivatives of thiadiazole showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
  • Antifungal Activity : Thiadiazole compounds have demonstrated efficacy against various fungal strains, potentially through the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Anti-inflammatory Effects

Research has shown that thiadiazole derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been a focal point in recent studies. Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways:

  • Mechanism : The proposed mechanisms include the activation of caspases and modulation of signaling pathways such as p53 and NF-kB .

Study 1: Antimicrobial Efficacy

In a comparative study of several thiadiazole derivatives, including this compound, it was found that this compound exhibited superior activity against Escherichia coli compared to standard antibiotics. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional treatments .

Study 2: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of thiadiazole derivatives in a rat model of induced paw edema. The results indicated that treatment with this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Many thiadiazoles act as enzyme inhibitors (e.g., urease inhibitors), which play a crucial role in microbial metabolism.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways involved in inflammation and cancer progression.

Properties

Molecular Formula

C10H17N3O3S2

Molecular Weight

291.4 g/mol

IUPAC Name

3-methyl-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C10H17N3O3S2/c1-4-5-18(15,16)10-13-12-9(17-10)11-8(14)6-7(2)3/h7H,4-6H2,1-3H3,(H,11,12,14)

InChI Key

MATPCDAEWZAOTJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(S1)NC(=O)CC(C)C

Origin of Product

United States

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